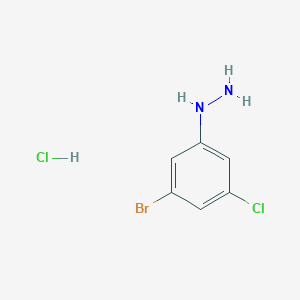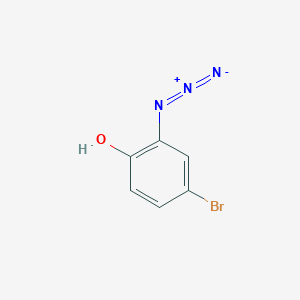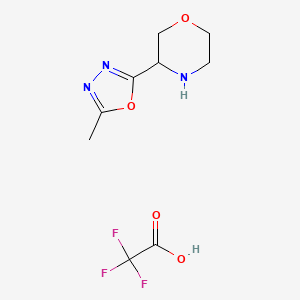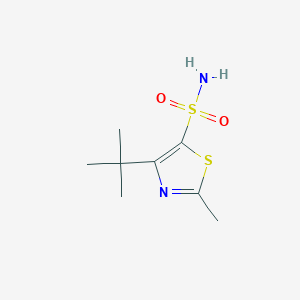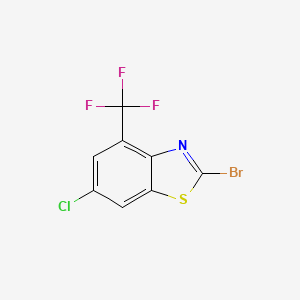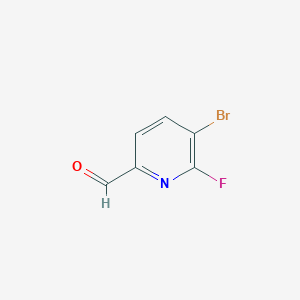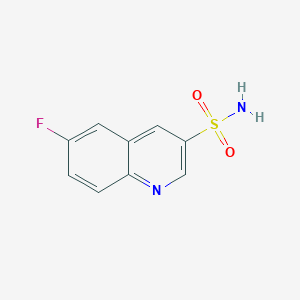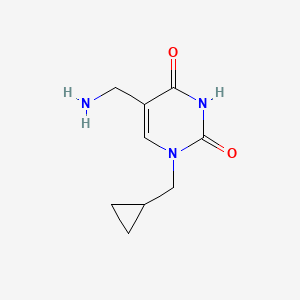
5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
5-(Aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione (AMCP) is a synthetic molecule that has been studied extensively in recent years due to its potential applications in various scientific fields. It is a derivative of pyrimidine, and is composed of a five-membered ring with a nitrogen atom at the center and two oxygen atoms at the corners. AMCP has been found to have a wide range of biological activities, including anti-inflammatory, antifungal, and antiviral properties. Additionally, it has been investigated for its potential uses in drug delivery, gene therapy, and cancer treatment.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
Development of Catalyst-Free Synthetic Protocols : A study by Brahmachari et al. (2020) presented a water-mediated, catalyst-free method for synthesizing functionalized pyrimidine-2,4(1H,3H)-diones, highlighting the advantages of using water as a solvent for clean, efficient reactions without the need for toxic organic solvents or tedious purification processes (Brahmachari et al., 2020).
Late-Stage Base Heterocyclization for Pyrimidine Nucleosides : Cavalli et al. (2022) introduced an efficient two-step procedure for the syntheses of pyrimidine nucleosides, underscoring the utility of glycosyl 5-(aminomethylene)-1,3-dioxane-4,6-dione derivatives in synthesizing uridine-5-carboxylic acid derivatives and related nucleosides (Cavalli et al., 2022).
Facile Construction of Substituted Pyrimido[4,5-d]pyrimidones : The work by Hamama et al. (2012) demonstrated the synthesis of pyrimido[4,5-d]pyrimidin-2,4-diones from 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, offering insights into creating diverse pyrimidone derivatives with various substitutions (Hamama et al., 2012).
Biological Activity Studies
Evaluation of Antibacterial and Antifungal Activities : A study by Aksinenko et al. (2016) on the synthesis of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones explored their antibacterial and antifungal activities, revealing promising antimicrobial properties in some compounds (Aksinenko et al., 2016).
Investigation of 5-Aminomethylene Derivatives : The research by Mohanty et al. (2015) synthesized a novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, exploring their antibacterial, antifungal, and cytotoxic activities, highlighting the potential of pyrimidine derivatives in medicinal chemistry (Mohanty et al., 2015).
Propriétés
IUPAC Name |
5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-3-7-5-12(4-6-1-2-6)9(14)11-8(7)13/h5-6H,1-4,10H2,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBGGFAAROKKKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=O)NC2=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



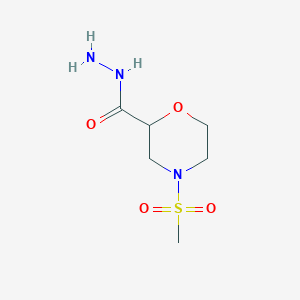
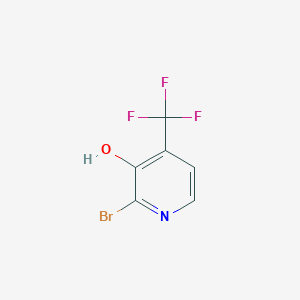
![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride](/img/structure/B1382994.png)
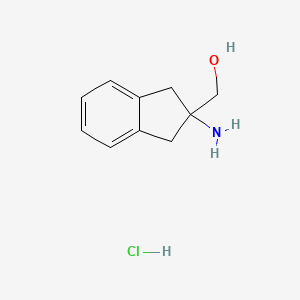
![5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1382997.png)
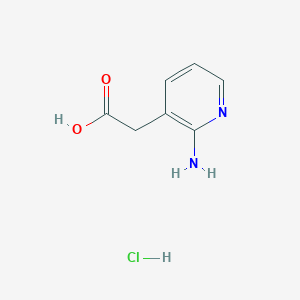
![tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382999.png)
